

Myristoleyl carnitine-d3 chemical structure and properties

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Compound of Interest

Compound Name: Myristoleyl carnitine-d3

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An In-depth Technical Guide to Myristoleyl Carnitine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl carnitine-d3 is the deuterium-labeled form of myristoleyl carnitine, a monounsaturated long-chain acylcarnitine. Acylcarnitines are critical intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent beta-oxidation. The introduction of deuterium atoms in myristoleyl carnitine-d3 makes it an ideal internal standard for mass spectrometry-based quantitative studies, allowing for precise and accurate measurement of its non-deuterated counterpart in biological samples. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for myristoleyl carnitine-d3.

Chemical Structure and Properties

Myristoleyl carnitine-d3 is structurally similar to myristoleyl carnitine, with the key difference being the substitution of three hydrogen atoms with deuterium on one of the methyl groups of the carnitine moiety.

Table 1: Chemical Identifiers for Myristoleyl Carnitine-d3



Identifier	Value
IUPAC Name	(2R)-3-carboxy-N,N-dimethyl-N- (trideuteriomethyl)-2-{[(9Z)-tetradec-9- enoyl]oxy}propan-1-aminium
CAS Number	1803252-79-0
Molecular Formula	C21H37D3NO4
Molecular Weight	373.61 g/mol

Table 2: Physicochemical Properties of Myristoleyl

Carnitine-d3

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO, and DMF
Storage	Store at -20°C for long-term stability

Biological Role and Metabolism

Myristoleyl carnitine is formed from myristoleic acid, a C14:1 monounsaturated fatty acid. The metabolic pathway involves the activation of myristoleic acid to its CoA ester, myristoleoyl-CoA, which is then esterified to carnitine. This reaction is catalyzed by carnitine acyltransferases located on the mitochondrial membranes. The resulting myristoleyl carnitine is transported into the mitochondrial matrix, where it is converted back to myristoleoyl-CoA and enters the beta-oxidation pathway to generate acetyl-CoA, which subsequently fuels the citric acid cycle for ATP production.

Elevated or depleted levels of myristoleyl carnitine in biological fluids can be indicative of metabolic disorders related to fatty acid oxidation. Therefore, accurate quantification of this analyte is crucial for diagnostic and research purposes.

Experimental Protocols



Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological matrices due to its high sensitivity and specificity. **Myristoleyl carnitine-d3** is employed as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (Human Plasma)

- Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 μL of plasma, add 10 μL of a known concentration of Myristoleyl carnitine-d3 internal standard solution (e.g., in methanol).
- Protein Precipitation: Add 400 μL of ice-cold acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex and Centrifuge: Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

· Liquid Chromatography:

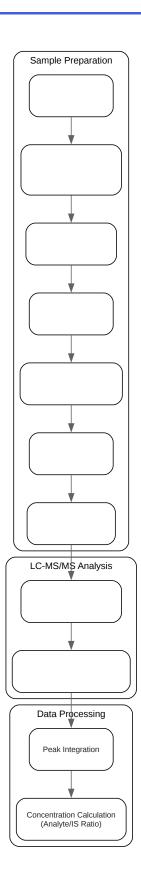


- o Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 20% to 95% B over 10 minutes, followed by a reequilibration step.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Myristoleyl carnitine: Precursor ion (Q1) m/z 370.3 → Product ion (Q3) m/z 85.1
 - Myristoleyl carnitine-d3: Precursor ion (Q1) m/z 373.3 → Product ion (Q3) m/z 85.1
 - Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Visualizations

Diagram 1: Experimental Workflow for Acylcarnitine Analysis



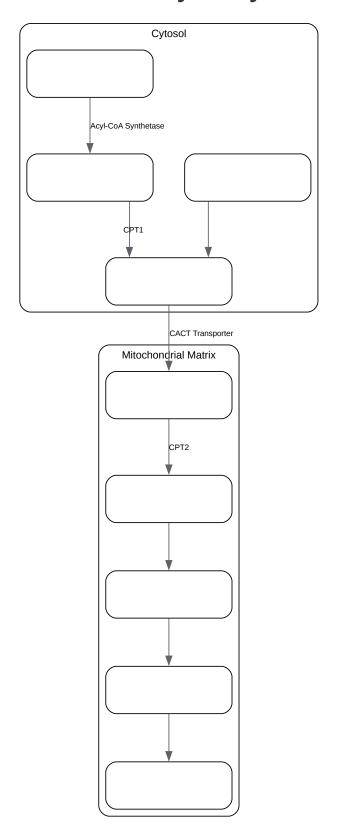


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Caption: Workflow for the quantitative analysis of acylcarnitines using LC-MS/MS.



Diagram 2: Metabolic Pathway of Myristoleic Acid



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